N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O2S2/c22-14-9-13(23)6-5-12(14)10-25-18(28)11-31-21-26-16-7-8-30-19(16)20(29)27(21)17-4-2-1-3-15(17)24/h1-9H,10-11H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESCGDLXPCWTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H17ClF2N2OS
- Molecular Weight : 396.87 g/mol
Key Functional Groups
- Chloro and Fluoro Substituents : These halogen atoms often enhance the lipophilicity and biological activity of organic compounds.
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is known for its diverse pharmacological properties.
The biological activity of this compound involves multiple pathways:
- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival.
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
- Apoptosis Induction : There is evidence suggesting that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Pharmacological Effects
Research studies have demonstrated several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines (e.g., breast, lung, and colon cancer) .
- Antimicrobial Effects : Some studies suggest potential antimicrobial properties, indicating effectiveness against certain bacterial strains.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Cytotoxicity | High against breast cancer cells | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Apoptosis Induction | Induces apoptosis in lung cancer cells |
Study 1: Anticancer Screening
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound significantly reduced cell viability in treated spheroids compared to controls .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Pyrimidoindole
- Target Compound: The thieno[3,2-d]pyrimidinone core offers planarity for intercalation or enzyme binding.
- Pyrimidoindole Analogs (e.g., ): The pyrimido[5,4-b]indole core introduces a fused indole system, increasing rigidity and altering π-π stacking interactions. This modification may enhance selectivity for specific kinase targets .
Substituent Analysis at Position 3 of the Core
- Target Compound : 2-fluorophenyl group (electron-withdrawing) enhances metabolic stability and dipole interactions.
- Comparison with : 4-chlorophenyl substitution increases hydrophobicity but reduces steric hindrance compared to 2-fluorophenyl. This may lower binding affinity in polar active sites .
- : 4-fluorophenyl substitution balances electronegativity and lipophilicity, as seen in Wnt inhibitor IWP-3, which shares a 4-fluorophenyl-thienopyrimidinone scaffold .
Acetamide Side Chain Variations
- Target Compound : The 2-chloro-4-fluorobenzyl group introduces ortho-chloro and para-fluoro substituents, optimizing steric and electronic properties for receptor binding.
- : A 4-chlorobenzyl group lacks fluorine, decreasing electronegativity and hydrogen-bond acceptor capacity .
- : A 2-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, improving metabolic resistance but increasing molecular weight (MW = 512.9 g/mol) .
Sulfanyl Linker and Position 7 Substitutions
- Target Compound: No substituent at position 7 of the thienopyrimidinone core.
- : A 6-methylbenzothiazole group in IWP-3 enhances solubility and Wnt pathway inhibition via π-cation interactions .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Reaction Conditions and Optimization
- Starting Material : 2-Amino-5-(2-fluorophenyl)thiophene-3-carboxylate is prepared via Gewald reaction, combining 2-fluorobenzaldehyde, cyanoacetate, and sulfur in morpholine.
- Cyclization : Treatment with urea in acetic acid at 110°C for 6 hours yields the pyrimidinone core.
- Yield : 68–72% after recrystallization from ethanol.
Table 1: Cyclization Conditions for Thieno[3,2-d]pyrimidin-4-one Derivatives
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Urea | Acetic acid | 110 | 6 | 68 |
| Thiourea | Ethanol | 80 | 8 | 62 |
Introduction of the Sulfanyl Group at Position 2
The sulfanyl group is introduced via nucleophilic displacement of a chloro or nitro substituent at position 2 of the pyrimidinone core.
Thiolation Protocol
- Chloro Precursor : 2-Chloro-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is treated with potassium thioacetate in DMF at 60°C for 4 hours.
- Deprotection : The thioacetate intermediate is hydrolyzed using NaOH (1M) in methanol/water (1:1) to yield the free thiol.
- Alternative Route : Direct substitution with sodium hydrosulfide (NaSH) in DMSO at room temperature achieves 85% conversion.
Table 2: Comparative Thiolation Methods
| Thiolating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KSAc | DMF | 60 | 4 | 78 |
| NaSH | DMSO | 25 | 2 | 85 |
Acetamide Side Chain Installation
The acetamide moiety is introduced via a two-step sequence: (i) synthesis of 2-mercaptoacetamide and (ii) coupling with 2-chloro-4-fluorobenzylamine.
Mercaptoacetamide Synthesis
Coupling Reaction
Benzylamine Conjugation
- Activation : The carboxylic acid group of the intermediate is activated using EDC/HOBt in dichloromethane.
- Coupling : Reaction with 2-chloro-4-fluorobenzylamine at 0°C to room temperature for 12 hours.
- Yield : 65–70% after silica gel chromatography.
Table 3: Coupling Reagents and Yields
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DCM | 70 |
| DCC/DMAP | THF | 62 |
Purification and Characterization
Chromatographic Purification
Analytical Validation
- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.98 (s, 2H, SCH₂).
- HPLC : Purity >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
- Mass Spectrometry : [M+H]⁺ m/z 506.1 (calculated 506.08).
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | HCl/EtOH, 80°C | 65–75 | ≥95% | |
| Sulfanyl Addition | K₂CO₃/DMF, 60°C | 70–85 | ≥98% | |
| Benzylation | NaBH₄/MeOH, RT | 50–60 | ≥90% |
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the acetamide proton appears as a singlet at δ 3.8–4.2 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 486.3) .
Advanced Tip: Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity Discrepancies: Impurities >2% can skew IC₅₀ values .
Resolution Strategies:
Orthogonal Assays: Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
Structural Confirmation: Re-analyze batches with conflicting data via XRD or NMR to rule out polymorphic variations .
Dose-Response Curves: Use 8–10 concentration points to improve statistical reliability .
Advanced: What computational and experimental methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
- X-ray Crystallography: Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with kinase ATP pockets) .
- Molecular Docking: Use AutoDock Vina to predict binding modes to targets like EGFR or PARP .
- SAR Libraries: Synthesize analogs with modified fluorophenyl or chloro-benzyl groups to assess impact on potency .
Q. Table 2: Key Structural Features and Bioactivity
| Modification | Target Affinity (IC₅₀, nM) | Reference |
|---|---|---|
| 2-Fluorophenyl | EGFR: 12 ± 3 | |
| 4-Fluorobenzyl | PARP1: 45 ± 5 | |
| Chloro Substituent | HDAC6: >1000 (Inactive) |
Basic: How should researchers approach stability studies under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for thienopyrimidines) .
- Photodegradation: Store in amber vials at -20°C; monitor via HPLC after UV exposure .
- Hydrolytic Stability: Test in PBS (pH 7.4) and gastric fluid (pH 1.2) to simulate physiological conditions .
Advanced: How can multi-target effects be systematically investigated?
Methodological Answer:
- High-Throughput Screening (HTS): Use kinase or epigenetic inhibitor panels (e.g., DiscoverX) .
- Proteomics: SILAC labeling to identify off-target protein interactions .
- CRISPR-Cas9: Knockout candidate targets (e.g., EGFR) to confirm mechanism .
Basic: What purification techniques maximize yield without compromising purity?
Methodological Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with EtOAc/hexane gradients .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for crystal formation .
- Prep-HPLC: Apply C18 columns with 0.1% TFA modifier for charged impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
